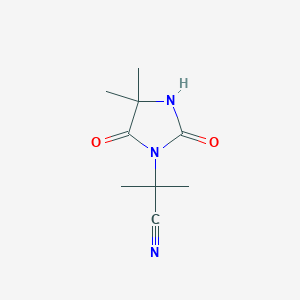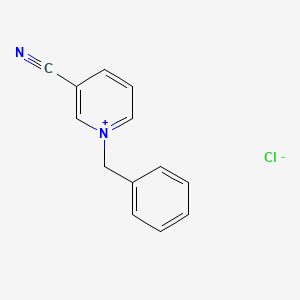
1-Benzyl-3-cyanopyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-cyanopyridinium chloride is a pyridinium salt that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring and a cyano group at the third position of the pyridine ring. The chloride ion serves as the counterion to balance the charge of the pyridinium cation.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyanopyridinium chloride can be synthesized through a multi-step process involving the reaction of benzyl chloride with 3-cyanopyridine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general steps are as follows:
- Dissolve 3-cyanopyridine in an appropriate solvent, such as ethanol.
- Add benzyl chloride to the solution.
- Introduce a base, such as sodium hydroxide, to the reaction mixture.
- Heat the mixture under reflux conditions for several hours.
- After completion, cool the reaction mixture and filter the precipitated this compound.
- Purify the product through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
化学反应分析
1-Benzyl-3-cyanopyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 1-benzyl-3-aminopyridinium chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of benzyl alcohol and 3-cyanopyridine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 1-Benzyl-3-aminopyridinium chloride.
Substitution: Substituted pyridinium salts.
Hydrolysis: Benzyl alcohol and 3-cyanopyridine.
科学研究应用
1-Benzyl-3-cyanopyridinium chloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in polymerization reactions.
作用机制
The mechanism of action of 1-benzyl-3-cyanopyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The cyano group and pyridinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-Benzyl-3-cyanopyridinium chloride can be compared with other pyridinium salts, such as:
1-Benzyl-3-carbamoylpyridinium chloride: Similar structure but with a carbamoyl group instead of a cyano group.
1-Benzyl-4-cyanopyridinium chloride: Similar structure but with the cyano group at the fourth position.
1-Benzyl-3-hydroxypyridinium chloride: Similar structure but with a hydroxyl group instead of a cyano group.
Uniqueness: this compound is unique due to the presence of the cyano group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
14535-08-1 |
|---|---|
分子式 |
C13H11ClN2 |
分子量 |
230.69 g/mol |
IUPAC 名称 |
1-benzylpyridin-1-ium-3-carbonitrile;chloride |
InChI |
InChI=1S/C13H11N2.ClH/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-8,11H,10H2;1H/q+1;/p-1 |
InChI 键 |
FCWNDFCUHFLPLJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


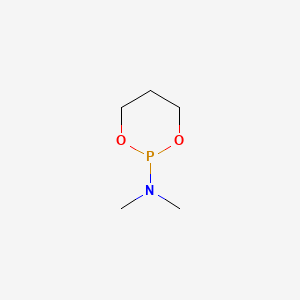


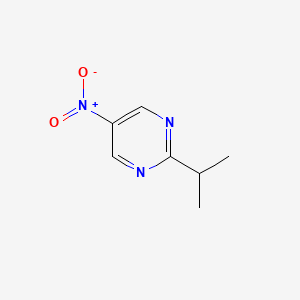





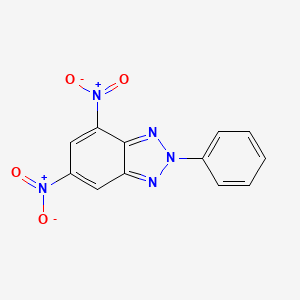
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

